1-ethenylcyclobutane-1-carboxylic acid chemical properties and structure
1-ethenylcyclobutane-1-carboxylic acid chemical properties and structure
An In-depth Technical Guide to 1-Ethenylcyclobutane-1-carboxylic Acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, molecules that offer conformational rigidity and unique three-dimensional structures are of paramount importance. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold in drug design.[1] Its rigid geometry can enforce specific spatial orientations of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] When combined with the synthetic versatility of a vinyl carboxylic acid, the resulting molecule, 1-ethenylcyclobutane-1-carboxylic acid, represents a promising building block for the synthesis of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications for researchers and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The structure of 1-ethenylcyclobutane-1-carboxylic acid features a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a vinyl (ethenyl) group and a carboxylic acid. This arrangement creates a sterically hindered and conformationally constrained molecule.
Caption: 2D structure of 1-ethenylcyclobutane-1-carboxylic acid.
Physicochemical Data Summary
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C₇H₁₀O₂ | Elemental Composition |
| Molecular Weight | 126.15 g/mol | Elemental Composition |
| pKa | ~4.5 - 5.0 | The acidity is expected to be slightly higher than a typical alkyl carboxylic acid due to the sp² hybridized carbon of the vinyl group.[6][7] |
| logP | ~1.5 - 2.0 | Based on similar structures like 1-ethylcyclobutane-1-carboxylic acid.[4] |
| Boiling Point | Estimated 200-220 °C | Extrapolated from cyclobutanecarboxylic acid and considering the increased molecular weight.[3][8] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water. | General solubility of carboxylic acids. |
Part 2: Synthesis of 1-Ethenylcyclobutane-1-carboxylic Acid
A plausible synthetic route for 1-ethenylcyclobutane-1-carboxylic acid can be designed starting from the commercially available diethyl 1,1-cyclobutanedicarboxylate. The proposed pathway involves selective hydrolysis, conversion to an aldehyde, and a Wittig reaction to introduce the vinyl group.
Caption: Proposed synthetic workflow for 1-ethenylcyclobutane-1-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid
-
To a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water, add a solution of potassium hydroxide (1.0 eq) in water dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the mono-acid.
Step 2: Synthesis of Ethyl 1-formylcyclobutane-1-carboxylate
-
Dissolve the mono-acid from Step 1 (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.
-
Dissolve the acid chloride in dry toluene and add palladium on barium sulfate (5 mol%) and quinoline (5 mol%).
-
Bubble hydrogen gas through the solution at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the catalyst and wash with toluene. Concentrate the filtrate to yield the crude aldehyde.
Step 3: Synthesis of Ethyl 1-ethenylcyclobutane-1-carboxylate (Wittig Reaction)
-
Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide (1.1 eq) in dry THF and adding a strong base such as n-butyllithium at -78 °C. Allow to warm to 0 °C.
-
Cool the ylide solution back to -78 °C and add a solution of the aldehyde from Step 2 (1.0 eq) in dry THF dropwise.[9][10][11]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of the target molecule.[12]
Step 4: Synthesis of 1-Ethenylcyclobutane-1-carboxylic acid
-
Dissolve the ester from Step 3 (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 1-ethenylcyclobutane-1-carboxylic acid.
Part 3: Spectroscopic Characterization
The following table summarizes the predicted spectroscopic data for 1-ethenylcyclobutane-1-carboxylic acid. These predictions are based on established chemical shift ranges and fragmentation patterns for the constituent functional groups.[13][14][15]
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | δ 10-12 (s, 1H, COOH), 5.8-6.0 (dd, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH₂), 1.8-2.5 (m, 6H, cyclobutane protons). |
| ¹³C NMR | δ 175-180 (C=O), 135-140 (-CH=CH₂), 115-120 (-CH=CH₂), 45-55 (quaternary C), 25-35 (cyclobutane CH₂). |
| Infrared (IR) Spectroscopy | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~910 and 990 cm⁻¹ (vinyl C-H bends).[13][14][15] |
| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z = 126. Key fragments may include loss of H₂O (m/z = 108), COOH (m/z = 81), and ethene (C₂H₄) via retro-[2+2] cycloaddition. |
Part 4: Chemical Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1-ethenylcyclobutane-1-carboxylic acid is dictated by its three main functional components: the strained cyclobutane ring, the reactive vinyl group, and the versatile carboxylic acid.
-
Cyclobutane Ring: The inherent ring strain can be exploited in ring-opening and ring-expansion reactions, providing access to more complex molecular scaffolds.[16]
-
Vinyl Group: The double bond can undergo various addition reactions (e.g., hydrogenation, halogenation) and can participate in cycloaddition reactions such as the Diels-Alder reaction. It can also be a monomer for polymerization.[17][18]
-
Carboxylic Acid: This group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, allowing for further functionalization and conjugation to other molecules.[19][20]
Potential Applications in Drug Development and Materials Science
The unique structural features of 1-ethenylcyclobutane-1-carboxylic acid make it a valuable building block in several areas:
-
Medicinal Chemistry: The cyclobutane moiety is increasingly used as a bioisostere for other common groups like gem-dimethyl or phenyl rings, offering a way to improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][2] The rigid structure can help lock a molecule into a bioactive conformation.
-
Polymer Science: As a functionalized monomer, it could be used to synthesize polymers with unique thermal and mechanical properties conferred by the strained cyclobutane ring in the polymer backbone or as a pendant group.
-
Organic Synthesis: The molecule can serve as a versatile intermediate for the synthesis of complex natural products and other biologically active compounds that contain the cyclobutane motif.[21][22]
Conclusion
1-Ethenylcyclobutane-1-carboxylic acid is a molecule with significant potential, bridging the structural rigidity of the cyclobutane core with the synthetic utility of both a vinyl group and a carboxylic acid. While not extensively documented, a robust synthetic pathway can be proposed, and its chemical properties and reactivity can be confidently predicted. For researchers in drug discovery and materials science, this compound offers a unique and valuable tool for the design and synthesis of novel, high-value molecules.
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